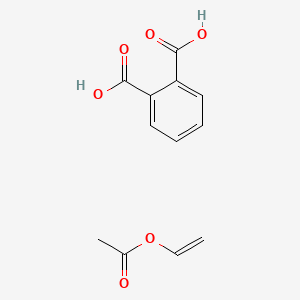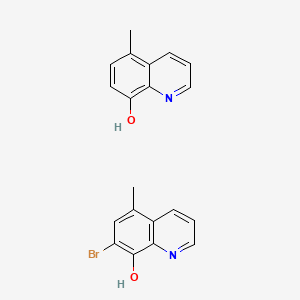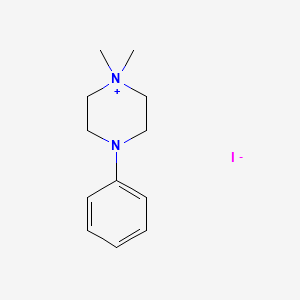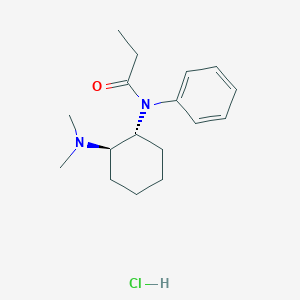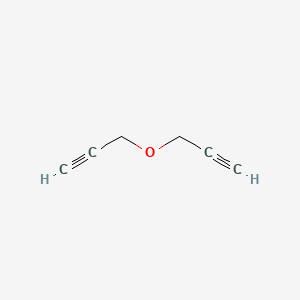
Dipropargyl ether
Overview
Description
Dipropargyl ether, also known as dipropynyl ether, is an organic compound with the molecular formula C6H6O. It is characterized by the presence of two propargyl groups attached to an oxygen atom. This compound is known for its unique chemical properties and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropargyl ether can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with a base, such as sodium hydride, followed by the addition of propargyl bromide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method involves the same basic reaction but is optimized for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dipropargyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alkanes or alkenes.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Various substituted ethers.
Scientific Research Applications
Dipropargyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of dipropargyl ether involves its ability to undergo various chemical transformations. The propargyl groups can participate in reactions such as cycloaddition, leading to the formation of new chemical bonds. These reactions are facilitated by the presence of the oxygen atom, which can stabilize reaction intermediates.
Comparison with Similar Compounds
Propargyl alcohol: Similar in structure but contains only one propargyl group.
Propargyl bromide: Contains a bromine atom instead of an oxygen atom.
Dipropargylamine: Contains a nitrogen atom instead of an oxygen atom.
Uniqueness: Dipropargyl ether is unique due to its dual propargyl groups attached to an oxygen atom, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-prop-2-ynoxyprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c1-3-5-7-6-4-2/h1-2H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCVMSNCBAMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219242 | |
| Record name | 2-Propynyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-27-3 | |
| Record name | 3,3′-Oxybis[1-propyne] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propynyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropargyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dipropargyl ether?
A1: The molecular formula of this compound is C6H6O, and its molecular weight is 94.11 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These techniques provide information about the functional groups and structural arrangements within the molecule.
Q3: What are the typical applications of this compound in polymer chemistry?
A3: this compound is commonly employed as a building block in the synthesis of various polymers, including polytriazoles, poly(this compound)s, and modified bismaleimide resins. [, , , , ] These polymers often exhibit desirable properties like high thermal stability, good mechanical strength, and low moisture absorption.
Q4: How does the incorporation of this compound affect the properties of bismaleimide resins?
A4: Studies have shown that incorporating this compound into bismaleimide resins can enhance their mechanical properties, particularly flexural strength, without significantly compromising their heat resistance. [] This improvement is attributed to the crosslinking ability of this compound during the curing process.
Q5: How does the structure of the bisphenol unit influence the properties of cured this compound-based polytriazole resins?
A5: Research indicates that while the structure of the bisphenol unit in this compound-based polytriazole resins doesn't significantly impact the curing behavior or thermal stability, it does influence the glass transition temperature, dielectric properties, and mechanical properties of the cured resins. [] For example, the polytriazole resin derived from hexafluorobisphenol A exhibited the highest glass transition temperature and best dielectric properties.
Q6: Can this compound undergo cyclopolymerization?
A6: Yes, this compound can undergo cyclopolymerization in the presence of transition metal catalysts. [, , ] This reaction leads to the formation of polymers with cyclic repeating units, influencing the final polymer properties.
Q7: What type of transition metal catalysts are effective for the cyclopolymerization of this compound?
A7: Research suggests that molybdenum pentachloride (MoCl5)-based catalysts effectively facilitate the cyclopolymerization of this compound, leading to the formation of soluble poly(this compound) derivatives. []
Q8: How does the choice of catalyst influence the regioselectivity of this compound insertion during cyclopolymerization with ruthenium(IV)-alkylidene initiators?
A8: Studies using 13C NMR spectroscopy revealed that the choice of ruthenium(IV)-alkylidene initiator significantly impacts the regioselectivity during the cyclopolymerization of this compound and related compounds. [] This control over regioselectivity allows for the synthesis of polymers with specific cyclic structures and tailored properties.
Q9: Can this compound participate in click chemistry reactions?
A9: Yes, this compound readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. [, , ] This reaction enables the efficient and selective formation of 1,2,3-triazole linkages, offering a powerful tool for polymer synthesis and modification.
Q10: Have computational methods been employed to study this compound and its derivatives?
A10: Yes, computational techniques like density functional theory (DFT) calculations and reactive molecular dynamics (ReaxFF-MD) simulations have been utilized to investigate the pyrolysis mechanism of this compound-based boron-containing polymers. [, ] These simulations provide insights into the bond-breaking order, small molecule product evolution, and the influence of boron on the carbonized structure.
Q11: What information do ReaxFF-MD simulations provide about the thermal pyrolysis of this compound-based boron-containing polymers?
A11: ReaxFF-MD simulations complement experimental analysis and offer detailed predictions about the thermal pyrolysis of this compound-based boron-containing polymers at the atomistic level. [] These simulations revealed the order of bond breaking, identified major small molecule products like CH4, H2O, H2, and CO, and provided insights into the mechanisms of their formation.
Q12: How does the fluorine content in this compound-based polymers affect their thermal stability and degradation mechanisms?
A12: Thermal analysis revealed that incorporating fluorine into the bisphenol unit of this compound-based polymers enhances their thermal stability. [] For example, the this compound of hexafluorobisphenol A exhibited higher thermal stability compared to the bisphenol A analog. Additionally, the degradation mechanisms were influenced by the presence of fluorine, with the fluorinated polymer degrading in two steps compared to the single-step degradation of the non-fluorinated counterpart.
Q13: How does the central pivot of the this compound monomer influence its reactivity?
A13: Studies on the heat treatment of this compound monomers revealed that the nature of the central pivot in the molecular skeleton influences the reactivity. [] This difference in reactivity is crucial during polymerization and can impact the final polymer's properties.
Q14: What analytical techniques are commonly employed to characterize this compound-based polymers?
A14: Various techniques are used to characterize this compound-based polymers, including:
- Spectroscopy: FTIR, 1H NMR, 13C NMR, and UV-Vis spectroscopy provide structural information and monitor polymerization reactions. [, , , , , ]
- Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess the thermal properties, including curing behavior, glass transition temperature, and thermal stability. [, , , , , , , , , ]
- Chromatography: Gel permeation chromatography (GPC) determines the molecular weight distribution of polymers. [, , , ]
- Microscopy: Scanning electron microscopy (SEM) examines the morphology and dispersion of nanoparticles in nanocomposites. []
- Mechanical Testing: Techniques like flexural and impact strength measurements evaluate the mechanical properties of the cured polymers and composites. [, , , , ]
- Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) analyzes the molecular weight and end group composition of polymers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[[2-(4-Fluorophenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1195008.png)
![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)
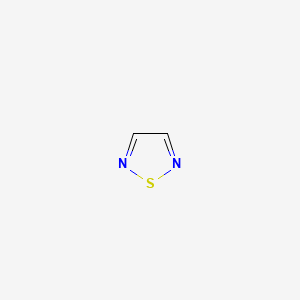
![1-p-Tolyl-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B1195013.png)
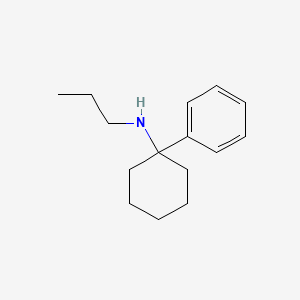
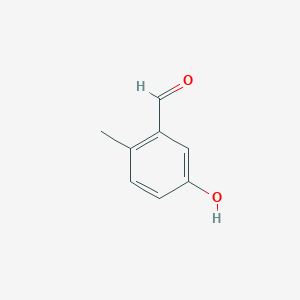
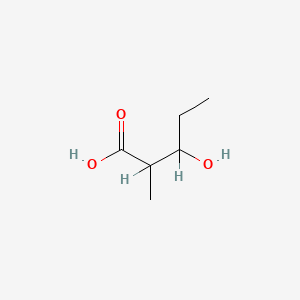
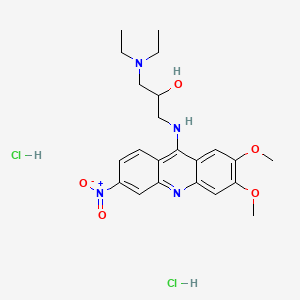
![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)
